2-Methoxy-4-nitro-1-(trifluoromethyl)benzene
Overview
Description
2-Methoxy-4-nitro-1-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H6F3NO3 and a molecular weight of 221.13 g/mol . This compound is characterized by the presence of a methoxy group (-OCH3), a nitro group (-NO2), and a trifluoromethyl group (-CF3) attached to a benzene ring. It is primarily used in research and industrial applications due to its unique chemical properties.
Scientific Research Applications
2-Methoxy-4-nitro-1-(trifluoromethyl)benzene is used in various scientific research applications, including:
Safety and Hazards
2-Methoxy-4-nitro-1-(trifluoromethyl)benzene is labeled with the GHS05 pictogram, indicating that it is corrosive . The hazard statements include H314, suggesting that it causes severe skin burns and eye damage . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .
Future Directions
Mechanism of Action
Target of Action
It is known that the compound can interact with various biochemical entities due to its functional groups .
Mode of Action
The mode of action of 2-Methoxy-4-nitro-1-(trifluoromethyl)benzene involves several chemical reactions. For instance, oxidation reactions could lead to the conversion of the trifluoromethyl group to a carbonyl group . Furthermore, the compound can undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
The compound’s ability to undergo oxidation and other reactions suggests that it may influence a variety of biochemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-nitro-1-(trifluoromethyl)benzene typically involves the nitration of 2-methoxy-1-(trifluoromethyl)benzene. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group into the aromatic ring . The reaction conditions must be carefully controlled to avoid over-nitration and to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction parameters such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product. Additionally, the use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-nitro-1-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The presence of electron-withdrawing groups such as the nitro and trifluoromethyl groups makes the aromatic ring less reactive towards electrophilic substitution reactions.
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid at low temperatures.
Reduction: Hydrogen gas with palladium catalyst or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 2-Methoxy-4-amino-1-(trifluoromethyl)benzene.
Oxidation: 2-Methoxy-4-nitrobenzoic acid.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-nitrobenzotrifluoride
- 4-Nitro-2-(trifluoromethyl)anisole
- 1-Methoxy-2-(trifluoromethyl)benzene
Uniqueness
2-Methoxy-4-nitro-1-(trifluoromethyl)benzene is unique due to the specific positioning of its functional groups on the benzene ring. This arrangement influences its reactivity and the types of reactions it can undergo. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro and trifluoromethyl) groups creates a unique electronic environment that can be exploited in various chemical and biological applications .
Properties
IUPAC Name |
2-methoxy-4-nitro-1-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO3/c1-15-7-4-5(12(13)14)2-3-6(7)8(9,10)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDEARCRKLPPYAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50590840 | |
Record name | 2-Methoxy-4-nitro-1-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50590840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
453560-74-2 | |
Record name | 2-Methoxy-4-nitro-1-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50590840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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